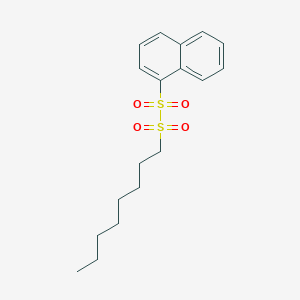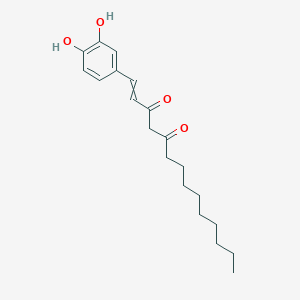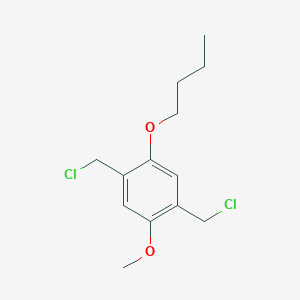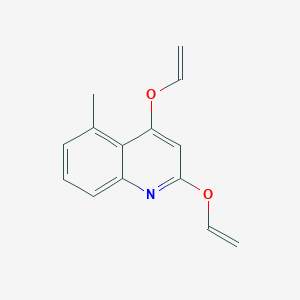
2,4-Bis(ethenyloxy)-5-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(ethenyloxy)-5-methylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound is characterized by the presence of two ethenyloxy groups attached to the quinoline ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(ethenyloxy)-5-methylquinoline typically involves the reaction of 2,4-dihydroxy-5-methylquinoline with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups are replaced by ethenyloxy groups. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ethenyloxy groups, leading to the formation of quinoline-2,4-dione derivatives.
Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methyl group or the quinoline ring can be functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Brominated or nitrated quinoline derivatives.
Aplicaciones Científicas De Investigación
2,4-Bis(ethenyloxy)-5-methylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are explored for their potential as therapeutic agents.
Industry: It is used in the production of dyes, pigments, and as a precursor for various organic materials.
Mecanismo De Acción
The mechanism of action of 2,4-Bis(ethenyloxy)-5-methylquinoline involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The ethenyloxy groups enhance its ability to penetrate cell membranes, making it effective in targeting intracellular components.
Comparación Con Compuestos Similares
2,4-Bis(halomethyl)quinoline: Known for its antimicrobial properties.
2,4-Bis(triazol-1-yl)benzoic acid: Used in the synthesis of metal-organic frameworks.
2,4-Bis(benzofuran-2-yl)quinoline: Studied for its luminescent properties.
Uniqueness: 2,4-Bis(ethenyloxy)-5-methylquinoline is unique due to the presence of ethenyloxy groups, which impart distinct chemical reactivity and biological activity
Propiedades
Número CAS |
136886-68-5 |
|---|---|
Fórmula molecular |
C14H13NO2 |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
2,4-bis(ethenoxy)-5-methylquinoline |
InChI |
InChI=1S/C14H13NO2/c1-4-16-12-9-13(17-5-2)15-11-8-6-7-10(3)14(11)12/h4-9H,1-2H2,3H3 |
Clave InChI |
LFRYFSSRLPHWQB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)N=C(C=C2OC=C)OC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]butan-2-ol](/img/structure/B14278486.png)
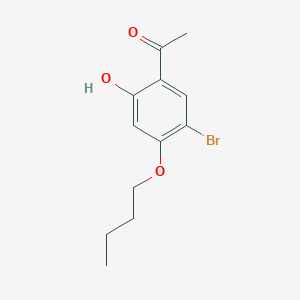
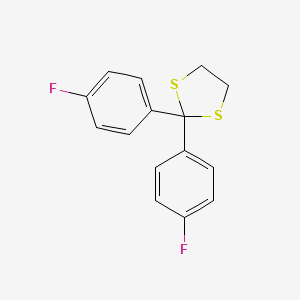
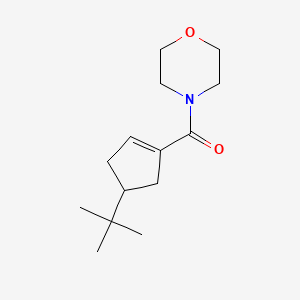
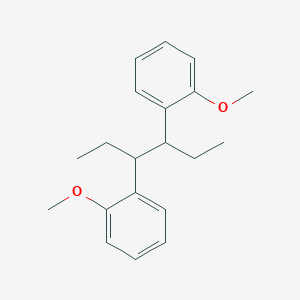
![Bis(acetyloxy)[bis(benzoyloxy)]plumbane](/img/structure/B14278505.png)
![4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline](/img/structure/B14278510.png)
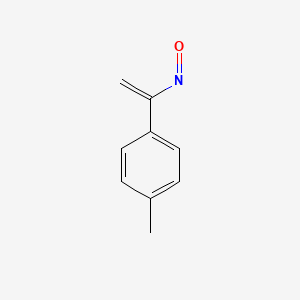
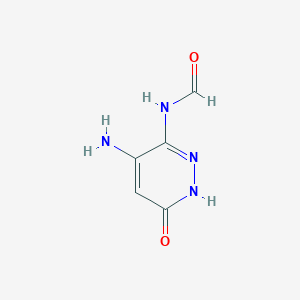
![Tributyl[4-(methoxymethoxy)but-3-EN-2-YL]stannane](/img/structure/B14278517.png)
